molecular formula C₂₇H₃₅NO₂ B016356 N-4-Methoxyphenylretinamide CAS No. 79965-10-9

N-4-Methoxyphenylretinamide

Cat. No.: B016356
CAS No.: 79965-10-9
M. Wt: 405.6 g/mol
InChI Key: DBQHWMPFMCOGIW-GLKGMVBCSA-N
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Description

N-(4-Methoxyphenyl)-all-trans-retinamide is a synthetic derivative of retinoic acid, a compound related to vitamin A. This compound has garnered interest due to its potential applications in various fields, including medicine and chemistry. Its structure consists of a retinoid backbone with a 4-methoxyphenyl group attached, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-all-trans-retinamide typically involves the reaction of all-trans-retinoic acid with 4-methoxyaniline. The process generally includes the following steps:

    Activation of Retinoic Acid: All-trans-retinoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Formation: The activated retinoic acid is then reacted with 4-methoxyaniline to form N-(4-Methoxyphenyl)-all-trans-retinamide. This reaction is typically carried out in an organic solvent such as dichloromethane under mild conditions.

Industrial Production Methods

Industrial production of N-(4-Methoxyphenyl)-all-trans-retinamide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-all-trans-retinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the retinamide.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-(4-Methoxyphenyl)-all-trans-retinamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other retinoid derivatives.

    Biology: Studied for its effects on cellular differentiation and proliferation.

    Medicine: Investigated for its potential in treating certain types of cancer, particularly due to its ability to induce cell differentiation and apoptosis.

    Industry: Utilized in the development of new materials and compounds with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-all-trans-retinamide involves its interaction with retinoic acid receptors (RARs) in the cell nucleus. Upon binding to these receptors, the compound modulates the expression of genes involved in cell differentiation, proliferation, and apoptosis. This regulation of gene expression is crucial for its potential therapeutic effects, particularly in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    All-trans-retinoic acid: The parent compound, known for its role in cell differentiation and proliferation.

    N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: A derivative with similar therapeutic potential.

    4-Methoxy-N-(4-methoxyphenyl)benzamide: Another related compound with applications in medicinal chemistry.

Uniqueness

N-(4-Methoxyphenyl)-all-trans-retinamide is unique due to its specific structure, which imparts distinct biological activities compared to other retinoids. Its ability to selectively modulate gene expression makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2E,4E,6E,8E)-N-(4-methoxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35NO2/c1-20(12-17-25-22(3)11-8-18-27(25,4)5)9-7-10-21(2)19-26(29)28-23-13-15-24(30-6)16-14-23/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,28,29)/b10-7+,17-12+,20-9+,21-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQHWMPFMCOGIW-ABRSJASVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)OC)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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